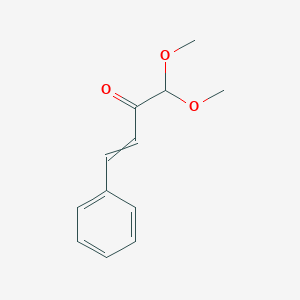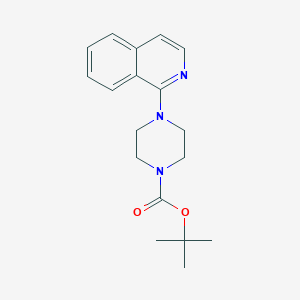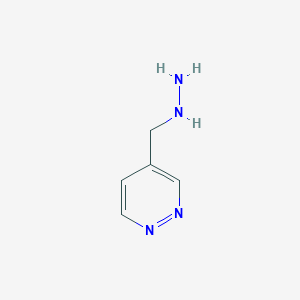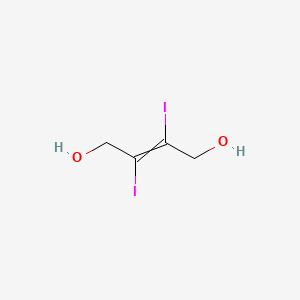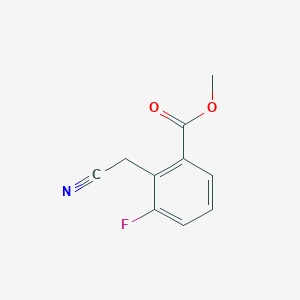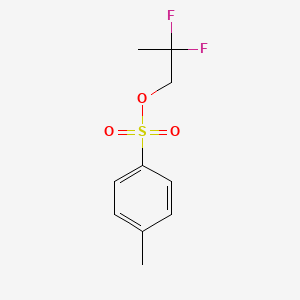
2,2-Difluoropropyl p-toluenesulfonate
Overview
Description
2,2-Difluoropropyl p-toluenesulfonate is an organic compound with the molecular formula C10H12F2O3S. It is a white crystalline solid that is typically used as a reagent and intermediate in organic synthesis . This compound is known for its stability and solubility in organic solvents such as chloroform, ethanol, and ether .
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate chemical reactions . The exact nature of these interactions would depend on the specific reaction conditions and the other compounds present.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of pathways depending on the specific reactions it’s used in .
Result of Action
As a reagent in organic synthesis, its effects would likely be dependent on the specific reactions it’s used in .
Action Environment
The action, efficacy, and stability of 2,2-Difluoropropyl p-toluenesulfonate can be influenced by various environmental factors. These may include the presence of other compounds, reaction conditions (such as temperature and pH), and the specific chemical environment in which it’s used .
Preparation Methods
2,2-Difluoropropyl p-toluenesulfonate can be synthesized through the reaction of 2,2-difluoroethanol with p-toluenesulfonic acid . The reaction typically involves mixing 2,2-difluoroethanol with p-toluenesulfonic acid under appropriate conditions to yield this compound . Industrial production methods for this compound are similar, involving large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-Difluoropropyl p-toluenesulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. Under suitable conditions, these nucleophiles can replace the p-toluenesulfonate group, leading to the formation of new compounds . The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions.
Scientific Research Applications
2,2-Difluoropropyl p-toluenesulfonate has several applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology and medicine, it can be used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules . Additionally, this compound is used in the industry for the production of specialty chemicals and materials.
Comparison with Similar Compounds
2,2-Difluoropropyl p-toluenesulfonate can be compared with similar compounds such as 2,2-difluoroethyl p-toluenesulfonate and 2,2,2-trifluoroethyl p-toluenesulfonate . These compounds share similar structural features but differ in the number of fluorine atoms and their positions. The presence of additional fluorine atoms can influence the reactivity and properties of these compounds, making each unique in its applications and behavior in chemical reactions.
Properties
IUPAC Name |
2,2-difluoropropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVKNJJJJWLQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262400-01-0 | |
| Record name | 2,2-Difluoroprop-1-yl toluene-4-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

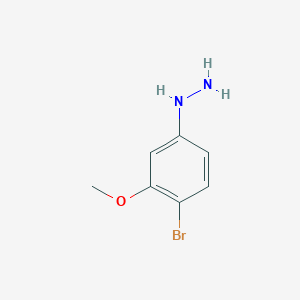
![4-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1396671.png)
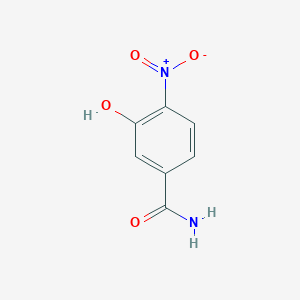
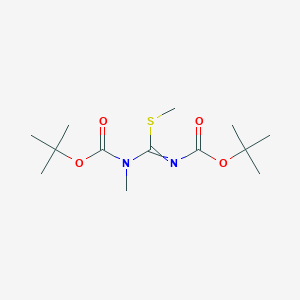
![tert-butyl N-[2-(4-hydroxyphenoxy)ethyl]carbamate](/img/structure/B1396677.png)

